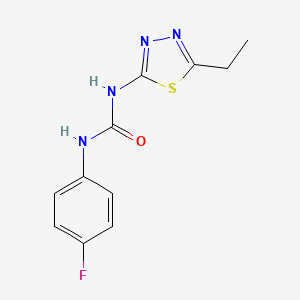
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as CITAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
作用机制
The exact mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, several studies have suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exerts its pharmacological effects by modulating various signaling pathways. For instance, a study conducted by Zhang et al. (2019) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to exhibit several biochemical and physiological effects. For instance, a study conducted by Zhang et al. (2019) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins, which are known to play a critical role in the regulation of inflammation.
实验室实验的优点和局限性
One of the main advantages of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potent pharmacological effects. 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer effects, which makes it a promising candidate for the development of new therapeutics. However, one of the main limitations of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potential toxicity. Several studies have reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be toxic to certain cell types, which could limit its therapeutic applications.
未来方向
There are several future directions for the research on 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of research is to further elucidate the mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. Moreover, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide for the treatment of various diseases. Finally, there is a need to develop more potent and selective analogs of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide with improved pharmacological properties.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. However, further studies are needed to fully elucidate the mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide and to evaluate its safety and efficacy for the treatment of various diseases.
合成方法
The synthesis of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 5-isobutyl-1,3,4-thiadiazol-2-amine to form the corresponding Schiff base. This intermediate is then reacted with acryloyl chloride to yield 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. The overall synthesis method is depicted in the following reaction scheme:
科学研究应用
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For instance, a study conducted by Liu et al. (2017) demonstrated that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exhibited potent anti-inflammatory and analgesic effects in a rat model of rheumatoid arthritis. The authors suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory and analgesic effects, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has also been found to possess anti-cancer properties. A study conducted by Li et al. (2018) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. The authors suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be a potential anti-cancer agent.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10(2)9-14-18-19-15(21-14)17-13(20)8-5-11-3-6-12(16)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODBZSKRNYRSB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)

![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)


![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)